Tesofensine-d5 is a deuterated derivative of tesofensine, a compound that acts as a triple reuptake inhibitor, targeting serotonin, dopamine, and norepinephrine transporters. It has been investigated for its potential use in obesity management due to its ability to enhance satiety and reduce food intake. Tesofensine-d5 is particularly valuable in research as it allows for the tracing of pharmacokinetics and metabolic pathways in biological systems.
Tesofensine was originally developed by NeuroSearch A/S and is classified as a centrally acting drug. The deuterated form, tesofensine-d5, is synthesized to improve the compound's stability and to facilitate studies involving mass spectrometry due to the distinct mass signature provided by deuterium substitution. This classification positions tesofensine-d5 within the realm of pharmacological agents aimed at treating metabolic disorders, particularly obesity.
The synthesis of tesofensine-d5 typically involves the incorporation of deuterium into the molecular structure of tesofensine. This can be achieved through various methods, including:
For instance, starting from a non-deuterated precursor, one might employ deuterated solvents or reagents in reactions such as alkylation or reduction. The retrosynthetic analysis would be crucial for identifying viable synthetic routes, ensuring that each step maintains the integrity of the desired stereochemistry while incorporating deuterium.
The molecular formula for tesofensine-d5 is , where five hydrogen atoms have been replaced with deuterium atoms. The structural representation showcases a complex arrangement featuring a tropane core structure with various substituents that confer its pharmacological properties.
Tesofensine-d5 undergoes various chemical reactions similar to its parent compound. Key reactions include:
Tesofensine-d5 functions primarily through inhibition of the reuptake of neurotransmitters:
This mechanism has been substantiated through various preclinical studies that demonstrate its efficacy in reducing body weight and improving metabolic parameters.
Tesofensine-d5 exhibits several notable physical and chemical properties:
Tesofensine-d5 serves multiple scientific applications:
Tesofensine-d5 is a deuterated analog of the anti-obesity drug tesofensine, a serotonin–noradrenaline–dopamine reuptake inhibitor. Its molecular formula is C₁₇H₁₈D₅Cl₂NO, with a molecular weight of 333.31 g/mol [5]. Deuterium atoms are incorporated at five specific sites on the ethoxymethyl side chain, replacing all hydrogens in the ethyl group (-O-CH₂-CH₃ → -O-CD₂-CD₃) [3] [5]. This selective labeling preserves the core pharmacophore—the (1R,2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane scaffold—while creating a distinct isotopic signature for analytical tracking [1] [3]. The structural integrity is confirmed via the SMILES notation: CN1[C@@]2([H])[C@H]([C@@H](C(C=C3)=CC(Cl)=C3Cl)C[C@]1([H])CC2)COC([2H])([2H])C([2H])([2H])[2H]
[5].
Table 1: Deuterium Substitution Sites in Tesofensine-d5
Functional Group | Position | Hydrogen Count (Parent) | Deuterium Count (d5) |
---|---|---|---|
Ethoxy Methyl | -O-CH₂- | 2 | 2 (as -CD₂-) |
Ethyl Methyl | -CH₃ | 3 | 3 (as -CD₃) |
Bicyclic Core | N/A | 18 | 0 |
Synthesis of Tesofensine-d5 employs isotope exchange and precursor deuteration strategies. The primary route involves:
NMR spectroscopy confirms deuteration and stereochemistry:
Table 2: Key NMR Spectral Signatures of Tesofensine-d5
Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
---|---|---|---|
¹H | 7.4–7.2 ppm | Doublet | Aromatic H (Dichloroaryl) |
¹³C | 55.2 ppm | Quintuplet | -O-CD₂- |
¹³C | 15.1 ppm | Septet | -CD₃ |
²H | 3.65 ppm | Triplet | -OCD₂- |
Tesofensine-d5 exhibits enhanced stability relative to its protiated counterpart due to deuterium’s kinetic isotope effect (KIE), which strengthens C-D bonds:
Table 3: Stability Profile of Tesofensine-d5
Stress Condition | Degradation (Tesofensine) | Degradation (Tesofensine-d5) | Mechanism |
---|---|---|---|
Heat (60°C, pH 7.4, 48h) | 8.0% | <2.0% | Hydrolysis |
UV Light (300–400 nm, 24h) | 15.2% | 5.1% | Radical oxidation |
Human Liver Microsomes (3h) | 25% parent loss | 15% parent loss | CYP3A4-mediated dealkylation |
Acidic (0.1M HCl, 72h) | <5% | <5% | Protonation of amine |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: